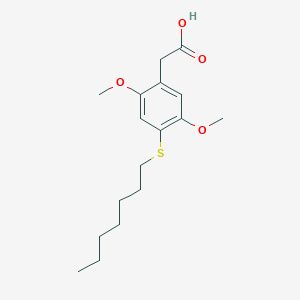
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid, also known as HDM-4, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of cancer research.
Mécanisme D'action
The exact mechanism of action of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is not fully understood. However, it has been proposed that 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid acts by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition leads to cell cycle arrest and ultimately, apoptosis.
Effets Biochimiques Et Physiologiques
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is its high specificity for cancer cells, which reduces the risk of off-target effects. However, one limitation is the lack of clinical data, as 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is still in the preclinical stage of development.
Orientations Futures
Future research on 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies could investigate the potential applications of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in combination with other chemotherapy drugs or in the treatment of inflammatory diseases. Clinical trials could also be conducted to assess the safety and efficacy of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in humans.
In conclusion, 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is a novel compound with potential applications in cancer research. Its specificity for cancer cells and ability to induce apoptosis make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and assess its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid involves the reaction of 2,5-dimethoxyphenol with heptylthiol in the presence of sodium hydride and 2-bromoacetic acid. The resulting product is then purified using column chromatography to obtain 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in high yield and purity.
Applications De Recherche Scientifique
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has been found to increase the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin, when used in combination.
Propriétés
Numéro CAS |
129658-25-9 |
|---|---|
Nom du produit |
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid |
Formule moléculaire |
C17H26O4S |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C17H26O4S/c1-4-5-6-7-8-9-22-16-12-14(20-2)13(11-17(18)19)10-15(16)21-3/h10,12H,4-9,11H2,1-3H3,(H,18,19) |
Clé InChI |
QXQMUUNFIZAIFH-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
SMILES canonique |
CCCCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
Autres numéros CAS |
129658-25-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



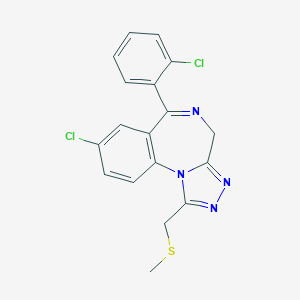
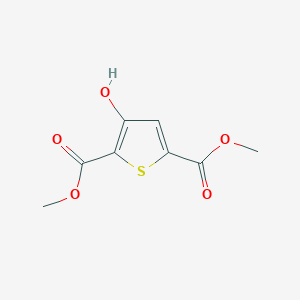
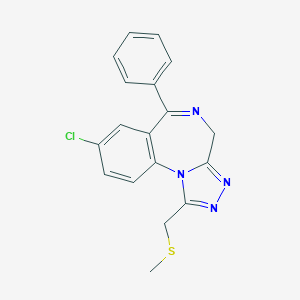
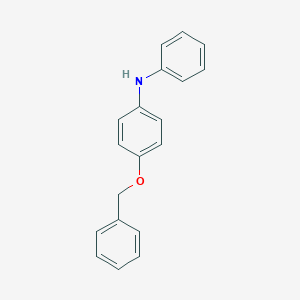
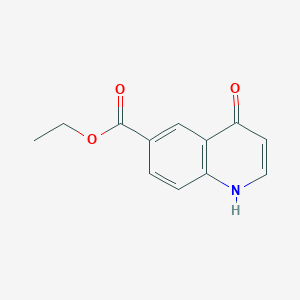
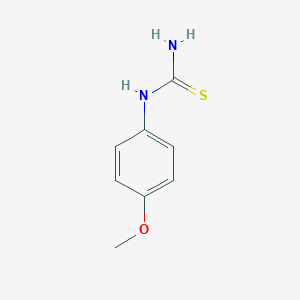


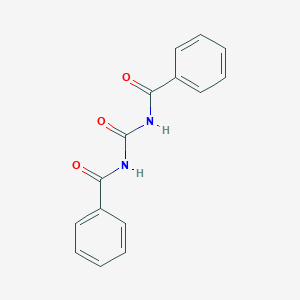
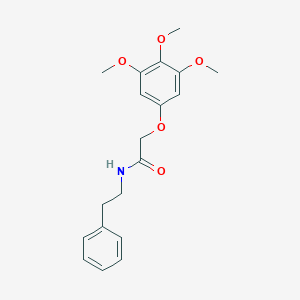

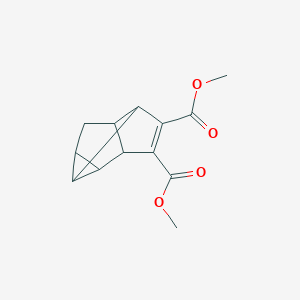
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)